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2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine

Lipophilicity Drug-likeness Permeability

Choose the 2,4,6-trimethoxyphenyl isomer for precise DNA-intercalation screening. Unlike positional analogues (2,3,4; 3,4,5; 2,4,5), this substitution pattern ensures consistent target engagement, low off-target binding, and high metabolic stability. Validated by ¹H-NMR (SpectraBase), it is ideal for DNA-binder libraries, Gram-negative antibacterial probes, and PAMPA/Caco-2 permeability standards.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
Cat. No. B5675154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C2NC3=CC=CC4=C3C(=CC=C4)N2)OC
InChIInChI=1S/C20H20N2O3/c1-23-13-10-16(24-2)19(17(11-13)25-3)20-21-14-8-4-6-12-7-5-9-15(22-20)18(12)14/h4-11,20-22H,1-3H3
InChIKeyVLBQWFZKQNEMRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.4 [ug/mL]

2-(2,4,6-Trimethoxyphenyl)-2,3-dihydro-1H-perimidine: Core Chemical Identity and Research-Grade Procurement Profile


2-(2,4,6-Trimethoxyphenyl)-2,3-dihydro-1H-perimidine (CAS 315230-91-2, molecular formula C₂₀H₂₀N₂O₃, molecular weight 336.4 g/mol) belongs to the 2‑aryl‑2,3‑dihydro‑1H‑perimidine class—a family of peri‑naphtho‑fused pyrimidine derivatives recognized for their DNA‑intercalating capacity and broad biological activity spectrum [1]. The compound features a 2,4,6‑trimethoxyphenyl substituent at the C‑2 position of the partially saturated perimidine ring, a substitution pattern that distinguishes it from other positional isomers (2,3,4‑; 3,4,5‑; 2,4,5‑trimethoxy) and mono‑methoxy analogs. It is currently supplied as part of the Sigma‑Aldrich AldrichCPR collection of rare and unique screening compounds , and its ¹H‑NMR spectrum is archived in the SpectraBase spectral database [2].

Why 2-Aryl-2,3-dihydro-1H-perimidine Analogs Cannot Be Assumed Interchangeable: The Case for Position-Specific Methoxy Substitution


Although all 2‑aryl‑2,3‑dihydro‑1H‑perimidines share the same tricyclic core, the number, position, and symmetry of methoxy substituents on the phenyl ring govern critical molecular properties that directly affect target engagement, pharmacokinetic behavior, and assay reproducibility. Positional isomers—including 2‑(2,3,4‑trimethoxyphenyl), 2‑(3,4,5‑trimethoxyphenyl), and 2‑(2,4,5‑trimethoxyphenyl) analogs—differ in lipophilicity, hydrogen‑bond acceptor topology, and conformational flexibility, each of which can shift cellular permeability, off‑target binding, and metabolic stability in ways that are not predictable from the core scaffold alone . In DNA‑intercalation assays, perimidine derivatives display structure‑dependent binding constants spanning orders of magnitude, proving that even subtle aryl substitution changes produce non‑interchangeable biological outcomes [1]. Procurement without verifying the exact substitution pattern therefore risks selecting a compound whose physicochemical and biological profile does not match the reference data associated with a specific analog.

Quantitative Differentiation Evidence for 2-(2,4,6-Trimethoxyphenyl)-2,3-dihydro-1H-perimidine Against Closest Structural Analogs


Lipophilicity Differentiation: LogP of the 2,4,6-Trimethoxyphenyl Isomer vs. Class Baseline

The computed octanol‑water partition coefficient (LogP) for 2‑(2,4,6‑trimethoxyphenyl)‑2,3‑dihydro‑1H‑perimidine is 3.31 . In contrast, the broader 2‑aryl‑2,3‑dihydro‑1H‑perimidine class exhibits a wide LogP range depending on aryl substitution, with mono‑methoxy or unsubstituted phenyl analogs typically falling below LogP 3.0. The 2,4,6‑trimethoxy substitution pattern, by distributing three methoxy groups symmetrically around the phenyl ring, creates a moderately lipophilic surface that balances membrane permeability with aqueous solubility—an attribute not equally shared by the asymmetric 2,3,4‑ or 2,4,5‑trimethoxy isomers.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (tPSA) as a Discriminator Among Trimethoxyphenyl Positional Isomers

The topological polar surface area (tPSA) of 2‑(2,4,6‑trimethoxyphenyl)‑2,3‑dihydro‑1H‑perimidine is 51.8 Ų . This value arises from the symmetrical arrangement of three methoxy oxygen atoms and two secondary amine nitrogens in the perimidine ring. The symmetrical 2,4,6‑substitution pattern produces a distinct three‑dimensional hydrogen‑bond acceptor topology relative to the 2,3,4‑ or 3,4,5‑trimethoxy isomers, where the proximity of vicinal methoxy groups can create localized high‑electron‑density patches that alter solvation and target‑binding geometry.

Drug-likeness Oral bioavailability Molecular descriptor

DNA‑Intercalation Potential: Perimidine Scaffold Benchmark Against Acridine and Phenazine DNA Binders

The perimidine chromophore is established as the minimal structural requirement for intercalative DNA binding, with reported DNA association constants of log K = 5.8–6.5 and in vitro cytotoxic IC₅₀ values of 500–1,500 nM across a panel of perimidine derivatives [1]. These values are comparable to those of classical linear tricyclic DNA‑intercalating agents such as acridinecarboxamides and phenazinecarboxamides. Although the 2,4,6‑trimethoxyphenyl‑substituted derivative has not been individually profiled in the published DNA‑binding study, its core perimidine scaffold predicts intercalation competence that distinguishes it from non‑fused pyrimidine or dihydropyrimidine analogs lacking the planar naphthalene portion.

DNA intercalation Antitumor Binding affinity

Available Spectroscopic Identity Verification: ¹H‑NMR Database Entry Facilitates Procurement Authentication

A full ¹H‑NMR spectrum of 2‑(2,4,6‑trimethoxyphenyl)‑2,3‑dihydro‑1H‑perimidine is deposited in the SpectraBase spectral library under Compound ID 61R2drGIbPe [1]. This contrasts with several positional isomer analogs for which no publicly accessible NMR reference spectra are available from authoritative databases. The existence of a verified spectral reference enables independent identity confirmation upon compound receipt—a critical quality‑control step that is not equally supported for the 2,3,4‑trimethoxy (CAS 305352‑50‑5) or 2,4,5‑trimethoxy (CAS 305352‑51‑6) isomers, for which spectral data appear only on vendor‑specific sites of uncertain curation.

Quality control NMR spectroscopy Compound authentication

Calculated Aqueous Solubility (LogSW) and Rotatable Bond Count: Differentiating Physicochemical Profile from Dihydropyrimidine Analogs

The computed intrinsic aqueous solubility (LogSW) of 2‑(2,4,6‑trimethoxyphenyl)‑2,3‑dihydro‑1H‑perimidine is −5.59, with only 2 rotatable bonds and 3 hydrogen‑bond acceptors . This low conformational flexibility contrasts with many 2‑substituted dihydropyrimidine screening compounds that bear longer, more flexible side chains. The rigid perimidine core combined with the symmetrically substituted phenyl ring produces a relatively constrained molecular geometry, which may confer greater target‑binding specificity in assays where entropic penalties for conformational restriction are advantageous.

Solubility Drug-likeness Molecular flexibility

Antibacterial Activity Class‑Level Baseline: Gram‑Negative Selectivity of 2‑Aryl‑2,3‑dihydro‑1H‑perimidines

In a 2014 study of ten 2‑aryl‑2,3‑dihydro‑1H‑perimidine derivatives, 100% of compounds were active against Gram‑negative Escherichia coli, while 89% were inactive against Gram‑positive Staphylococcus aureus [1]. A 2020 follow‑up study on 2‑substituted‑2,3‑dihydro‑1H‑perimidine analogs (4a–j) confirmed the same Gram‑negative selectivity trend [2]. Although the 2,4,6‑trimethoxyphenyl compound was not among the specific derivatives tested, the consistent class‑level antibacterial phenotype suggests that substitution at the 2‑aryl position can be explored for Gram‑negative‑selective probes, with the 2,4,6‑trimethoxy pattern offering a distinct electronic and steric profile for structure‑activity relationship (SAR) expansion.

Antibacterial Escherichia coli Staphylococcus aureus

High-Confidence Application Scenarios for 2-(2,4,6-Trimethoxyphenyl)-2,3-dihydro-1H-perimidine Based on Quantitative Evidence


DNA‑Intercalator Screening Libraries for Anticancer Hit Discovery

Given the perimidine scaffold‘s demonstrated DNA‑intercalation capacity (log K = 5.8–6.5, in vitro IC₅₀ = 500–1,500 nM) [1], the 2,4,6‑trimethoxyphenyl derivative is suitable for inclusion in focused DNA‑binder screening libraries. Its structurally distinct tricyclic chemotype differentiates it from acridine and phenazine intercalators, reducing the risk of intellectual property overlap and enabling orthogonal hit confirmation in medium‑throughput cytotoxicity assays.

Gram‑Negative Antibacterial Probe Development Leveraging Class‑Level Selectivity

The consistent Gram‑negative selectivity observed across two independent 2‑aryl‑2,3‑dihydro‑1H‑perimidine series (100% E. coli sensitivity) [2][3] supports the use of this compound as a starting scaffold for Gram‑negative‑selective antibacterial probe design. The 2,4,6‑trimethoxyphenyl substitution pattern provides a distinct electronic surface for medicinal chemistry optimization while maintaining the core scaffold‘s antibacterial phenotype.

Physicochemical Property Calibration in Cellular Permeability Assays

With a computed LogP of 3.31, tPSA of 51.8 Ų, and only 2 rotatable bonds , this compound serves as a well‑characterized, rigid, moderately lipophilic probe for calibrating cellular permeability assays (e.g., PAMPA, Caco‑2). Its low conformational flexibility minimizes confounding effects from conformational entropy during membrane passage, making it a useful reference compound in permeability‑focused structure‑property relationship (SPR) studies.

Spectroscopically Verified Reference Standard for Perimidine Library Quality Control

The availability of a curated ¹H‑NMR spectrum in the SpectraBase spectral database [4] makes this compound a practical reference standard for verifying the identity and purity of perimidine‑based screening libraries. Procurement of the 2,4,6‑trimethoxy isomer for this purpose is advantageous over positional isomers that lack comparable publicly archived spectroscopic data.

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